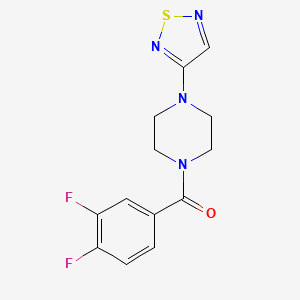

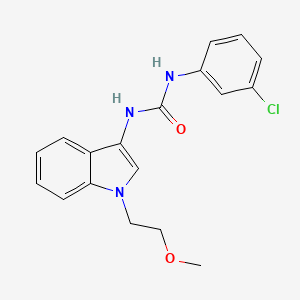

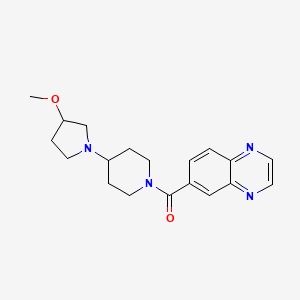

![molecular formula C21H19NO3 B2558168 N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide CAS No. 1219902-81-4](/img/structure/B2558168.png)

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule that likely contains a furan ring, a xanthene ring, and a carboxamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Xanthene is a tricyclic compound that forms the core of many biological compounds and dyes . Carboxamide is an organic compound that derives from carboxylic acids .

Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of multiple rings and functional groups. The furan ring would contribute to the aromaticity of the compound . The xanthene ring could potentially form part of a larger polycyclic system . The carboxamide group would likely be involved in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the furan ring could undergo electrophilic substitution reactions . The carboxamide group could potentially undergo reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the furan ring could potentially make the compound aromatic and relatively stable . The carboxamide group could potentially make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications

Asymmetric Bioreduction in Green Chemistry

The compound’s derivative, (S)-1-(furan-2-yl)propan-1-ol, is utilized in green chemistry for the asymmetric bioreduction of ketones. This process, using Lactobacillus paracasei BD101 as a biocatalyst, leads to the production of chiral alcohols with high enantiomeric excess, which are crucial in pharmaceutical synthesis . The method offers an environmentally friendly alternative for producing these compounds on a gram scale.

Antibacterial Drug Synthesis

Furan derivatives, including the one , play a significant role in the development of new antibacterial drugs. They are incorporated into the molecular structure of various compounds due to their effectiveness against both gram-positive and gram-negative bacteria . This application is particularly important in the fight against microbial resistance.

Enzyme Activity Modulation

In biochemical research, furan derivatives can modulate enzyme activities. For instance, certain doses of related compounds have been shown to inhibit monophenolase activity, which is relevant in studies of melanin synthesis and related disorders .

Herbicidal Activity

The structural modification of furan derivatives, such as the introduction of certain functional groups to the benzene ring, has been found to enhance herbicidal activity. This application is significant in agricultural chemistry, where controlling weed growth is essential .

Synthesis of Anticancer Drugs

The furan moiety is a key component in the synthesis of various anticancer drugs. Its incorporation into drug design can lead to compounds with potential therapeutic benefits against cancer .

Production of Sugar Analogues

The compound’s derivatives are used in the synthesis of sugar analogues. These analogues have applications in the development of antibiotics and other pharmaceuticals that require sugar-like structures with modified properties .

Creation of Tirantamycines

Tirantamycines are a class of antibiotics, and furan derivatives are used in their synthesis. These compounds are important for creating antibiotics with novel mechanisms of action, which can be crucial in overcoming antibiotic resistance .

Development of Natural Product Synthesis

Chiral heterocyclic alcohols derived from furan compounds are important precursors in the synthesis of natural products. These natural products have diverse applications, ranging from flavoring agents to medicinal compounds .

properties

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-14(13-15-7-6-12-24-15)22-21(23)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXYWIMTAXDONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

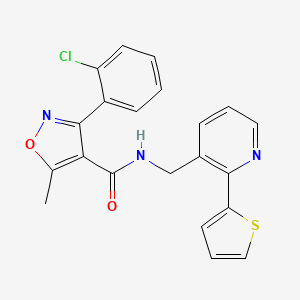

![[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol](/img/structure/B2558093.png)

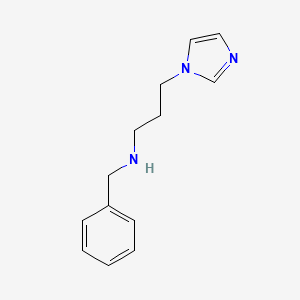

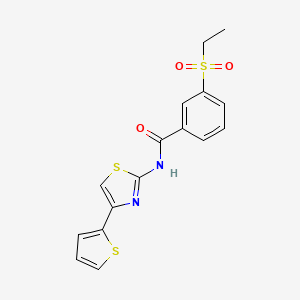

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2558105.png)

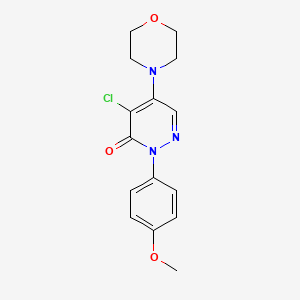

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2558108.png)